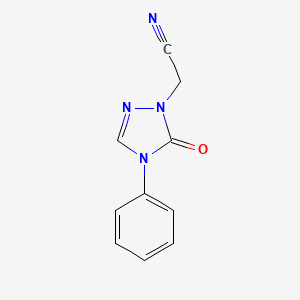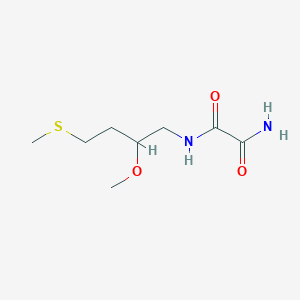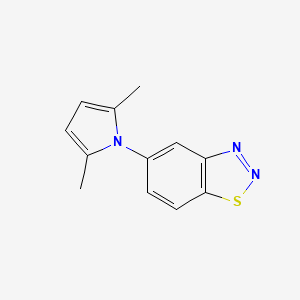
5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a benzothiadiazole, which is a type of organic compound that contains a benzene ring fused to a thiadiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrole compounds are often synthesized through methods such as the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures. The pyrrole ring is a five-membered ring with alternating single and double bonds, giving it aromatic properties. The benzothiadiazole is a fused ring system containing a benzene ring and a thiadiazole ring .
Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and reactions with oxidizing and reducing agents . Benzothiadiazoles are often used in the synthesis of dyes and pharmaceuticals .
科学的研究の応用
5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole has been studied for its potential applications in scientific research. It has been used as a tool to study the structure and function of proteins, as well as to investigate the role of certain enzymes in metabolic pathways. In addition, this compound has been used to study the effects of certain drugs on cells and tissues.
作用機序
The exact mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole is still not fully understood. However, it is believed that the compound binds to certain proteins, such as cytochrome P450, and inhibits their activity. This inhibition of protein activity is thought to be responsible for the anti-inflammatory, anti-cancer, and anti-viral properties of the compound.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. In addition, this compound has been found to reduce inflammation, inhibit cell proliferation, and induce apoptosis (cell death) in certain cancer cell lines. It has also been found to inhibit the replication of certain viruses, such as HIV and hepatitis C.
実験室実験の利点と制限
The main advantage of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole for lab experiments is its low toxicity. The compound has been found to be relatively non-toxic to cells and tissues, making it a safe and effective tool for research and drug development. However, this compound is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
The potential of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole as a therapeutic agent is still being explored. Further research is needed to understand the exact mechanism of action of the compound, as well as its potential applications in the treatment of neurological disorders and other diseases. In addition, further research is needed to develop more effective synthesis methods for this compound, as well as to optimize its use in laboratory experiments. Finally, further research is needed to explore the potential of this compound as a drug delivery vehicle and to investigate its potential interactions with other drugs and compounds.
合成法
5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole can be synthesized from 2,5-dimethyl-1H-pyrrole and 1,2,3-benzothiadiazole. The synthesis involves a coupling reaction between the two molecules, followed by a deprotection step. The resulting compound is then purified and characterized by nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)-1,2,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-8-3-4-9(2)15(8)10-5-6-12-11(7-10)13-14-16-12/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFICSDAOOIJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC3=C(C=C2)SN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2623189.png)

![10-[(E)-2-[(4-iodophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2623192.png)
![N-[(E)-(9-Ethylcarbazol-3-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide;dihydrochloride](/img/structure/B2623194.png)
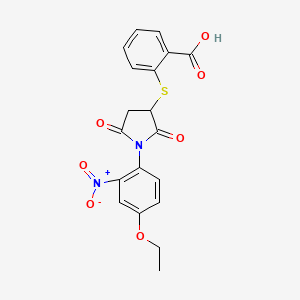
![2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2623198.png)
![2-[(Methoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2623199.png)
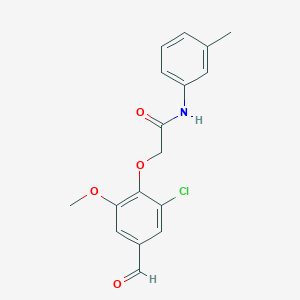
methanone](/img/structure/B2623201.png)
![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B2623202.png)

